Chroman-2-carbaldehyde

Descripción general

Descripción

Chroman-2-carbaldehyde, also known as 2-chromanecarbaldehyde, is a chemical compound with the molecular weight of 162.19 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical among others .

Synthesis Analysis

The synthesis of Chroman-2-carbaldehyde involves a highly enantio- and diastereoselective method. This method uses an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . Another method involves a convergent three-step process via Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .Molecular Structure Analysis

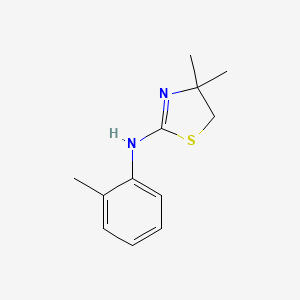

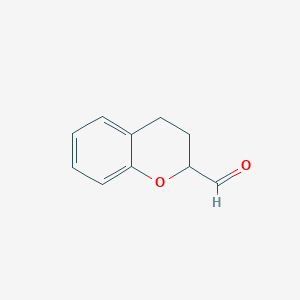

The molecular structure of Chroman-2-carbaldehyde is represented by the InChI code1S/C10H10O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,7,9H,5-6H2 . This indicates that the compound is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . Chemical Reactions Analysis

Chroman-2-carbaldehyde undergoes a series of chemical reactions. For instance, it can be involved in a doubly decarboxylative, photoredox synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones . The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process .Physical And Chemical Properties Analysis

Chroman-2-carbaldehyde has a molecular weight of 162.19 . The compound’s IUPAC name is 2-chromanecarbaldehyde, and its InChI code is1S/C10H10O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,7,9H,5-6H2 .

Aplicaciones Científicas De Investigación

1. Visible-light Synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones Chroman-2-carbaldehyde is used in the visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones . This process involves two independent decarboxylation processes . The key parameters for the success of this transformation include visible light, a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere .

Stereoselective Synthesis of Chromane Derivatives

Chroman-2-carbaldehyde is also used in the stereoselective synthesis of chromane derivatives . This is achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . This method results in the synthesis of functionalized chroman-2-ones and chromanes .

3. Structure-SOR Correlation for Chiral 2-substituted Chromanes In the study of chiral 2-substituted chromanes, Chroman-2-carbaldehyde plays a role. A structure-SOR correlation for chiral 2-substituted chromanes was disclosed, with 2-aliphatic and 2-carboxyl chromanes with P-helicity displaying positive SORs, while 2-aryl chromanes with P-helicity exhibited negative SORs .

Mecanismo De Acción

Target of Action

Chroman-2-carbaldehyde, like other chromone derivatives, has been recognized as a privileged structure for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . .

Mode of Action

Chromone derivatives are known to interact with different types of receptors . The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process .

Biochemical Pathways

Chroman-2-carbaldehyde, like other chromone derivatives, is involved in various biochemical pathways. The compound is synthesized through a doubly decarboxylative, photoredox reaction . This reaction involves two independent decarboxylation processes, with the first one initiating the cycle and the second completing the process .

Pharmacokinetics

The synthesis of chroman-2-ones and chromanes involves a highly enantio- and diastereoselective method . This suggests that the compound’s stereochemistry could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Chromone derivatives are known to possess a spectrum of biological activities, including anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-alzheimer effects .

Action Environment

The action environment of Chroman-2-carbaldehyde involves visible light, a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere . These factors constitute the key parameters for the success of the developed transformation .

Safety and Hazards

The safety data sheet for Chroman-2-carbaldehyde indicates that it is harmful if swallowed and causes skin irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Direcciones Futuras

Future directions for Chroman-2-carbaldehyde research could involve the development of more efficient synthesis methods . For instance, a recent study described a doubly decarboxylative, photoredox synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones . This method involves two independent decarboxylation processes, and the reaction was found to be applicable for coumarin-3-carboxylic acids and chromone-3-carboxylic acids .

Propiedades

IUPAC Name |

3,4-dihydro-2H-chromene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,7,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMRUSBKNSBTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chroman-2-carbaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2395641.png)

![5-(3-fluoro-4-methylanilino)-7-methyl-2-(2-morpholino-2-oxoethyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2395642.png)

![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2395649.png)

![2-hydroxy-3a-(4-methylphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B2395650.png)

![N-(5-iodo-2-pyridinyl)-N'-[({2-[3-(trifluoromethyl)phenoxy]ethoxy}amino)methylene]thiourea](/img/structure/B2395651.png)

![Ethyl 2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2395659.png)

![1-benzyl-N-cyclopentyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2395661.png)